1-{3'-(4-methoxyphenyl)-2-phenyl-4-[4-(propan-2-yl)phenyl]-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl}ethanone
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Overview
Description
1-{3’-(4-methoxyphenyl)-2-phenyl-4-[4-(propan-2-yl)phenyl]-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl}ethanone is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3’-(4-methoxyphenyl)-2-phenyl-4-[4-(propan-2-yl)phenyl]-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl}ethanone typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and spiro formation reactions under controlled conditions. Common reagents used in these reactions include various aryl halides, thiadiazoles, and phthalazines .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-{3’-(4-methoxyphenyl)-2-phenyl-4-[4-(propan-2-yl)phenyl]-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl}ethanone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Catalysts such as palladium or copper, specific solvents and temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-{3’-(4-methoxyphenyl)-2-phenyl-4-[4-(propan-2-yl)phenyl]-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl}ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{3’-(4-methoxyphenyl)-2-phenyl-4-[4-(propan-2-yl)phenyl]-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl}ethanone involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(4-methoxyphenyl)-1-propanone
- 2-Propanone, 1-(4-hydroxy-3-methoxyphenyl)
- 2-Propen-1-one, 1-(2,6-dihydroxy-4-methoxyphenyl)-3-phenyl-
Uniqueness
1-{3’-(4-methoxyphenyl)-2-phenyl-4-[4-(propan-2-yl)phenyl]-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl}ethanone is unique due to its spiro structure, which imparts specific chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C33H30N4O2S |
---|---|
Molecular Weight |
546.7 g/mol |
IUPAC Name |
1-[4-(4-methoxyphenyl)-2'-phenyl-4'-(4-propan-2-ylphenyl)spiro[1,3,4-thiadiazole-5,1'-phthalazine]-2-yl]ethanone |
InChI |
InChI=1S/C33H30N4O2S/c1-22(2)24-14-16-25(17-15-24)31-29-12-8-9-13-30(29)33(36(34-31)26-10-6-5-7-11-26)37(35-32(40-33)23(3)38)27-18-20-28(39-4)21-19-27/h5-22H,1-4H3 |
InChI Key |
FWEXXKDODXCQAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NN(C3(C4=CC=CC=C42)N(N=C(S3)C(=O)C)C5=CC=C(C=C5)OC)C6=CC=CC=C6 |
Origin of Product |
United States |
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